
2-(4-甲氧基苯基)环氧乙烷
描述
“2-(4-Methoxyphenyl)oxirane” is a chemical compound with the CAS Number: 6388-72-3 . It has a molecular weight of 150.18 .
Synthesis Analysis
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed . This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides .
Molecular Structure Analysis
The InChI code for “2-(4-Methoxyphenyl)oxirane” is 1S/C9H10O2/c1-10-8-4-2-7 (3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The melting point of “2-(4-Methoxyphenyl)oxirane” is between 20-25°C . The boiling point is 244.7±28.0 °C at 760 mmHg . The density is 1.1±0.1 g/cm³ .
科学研究应用
动力学研究和反应机理
- 动力学氘同位素效应:对 2-(4-甲氧基苯基)环氧乙烷反应的动力学氘同位素效应的研究,重点关注其在水溶液中的反应,提供了对水解成二醇和导致重排醛的 pH 无关反应的见解。这项研究有助于理解速率限制性环氧开环和 pH 无关反应中较小的氘同位素效应(Mohan、Ukachukwu 和 Whalen,2006)。
聚合和材料科学
- 开环聚合:2-(4-甲氧基苯基)环氧乙烷和相关化合物的聚合已被探索用于创建具有独特结构特性的聚合物。例如,研究表明形成具有刚性、拉伸构象和分子内电荷转移相互作用的聚合物,这对于开发具有特定电子或机械性能的新材料至关重要(Merlani 等人,2015)。
光化学
- 光化学反应:2-(4-甲氧基苯基)环氧乙烷衍生物的光化学,例如 2,3-双(对甲氧基苯基)环氧乙烷,已经过研究,揭示了诸如 C-O 裂解和在照射下形成羰基化合物等有趣的方面。这些研究对于理解环氧乙烷化合物的な光化学行为至关重要,这可能对有机合成和材料科学等领域产生影响(Clawson、Lunn 和 Whiting,1984)。
合成和化学反应
- 环氧乙烷的合成:已经进行了使用有机锑(V)醇盐从卤代醇合成环氧乙烷和氧杂环丁烷的研究。这对于开发新的合成途径以创建环氧乙烷和氧杂环丁烷非常重要,为在制药和材料科学中合成新型化合物和中间体提供了潜力(藤原等人,1990)。
生物活性
- 生物活性:研究探索了环氧乙烷-2,2-二甲酰胺的合成及其生物活性,包括作为植物生长调节剂和解毒剂的潜力。这项研究突出了环氧乙烷衍生物的多样化生物应用,为其在农业和环境科学中的潜在用途提供了见解(Dotsenko 等人,2016)。
抗菌和抗氧化特性
- 抗菌和抗氧化研究:从 2-(4-甲氧基苯基)环氧乙烷合成药用生物聚合物的低聚物类似物及其抗菌活性代表了一个重要的研究领域。这包括对这些化合物针对病原菌株的酶促合成和评估的研究,展示了环氧乙烷衍生物在医疗和制药应用中的潜力(Merlani 等人,2022)。
生化分析
Biochemical Properties
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Molecular Mechanism
It is known that oxiranes can undergo reactions involving a 1,2-hydrogen migration to form aldehydes or ketones . This suggests that 2-(4-Methoxyphenyl)oxirane may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
2-(4-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIWOBUUAPVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-72-3 | |
| Record name | Oxirane, (4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6388-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

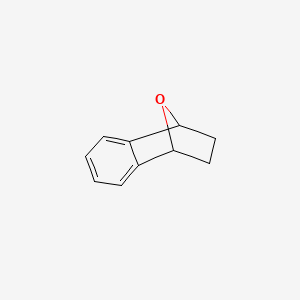

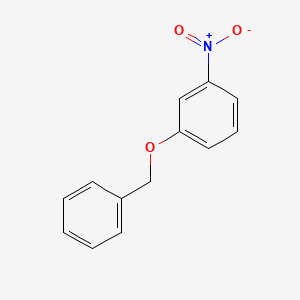

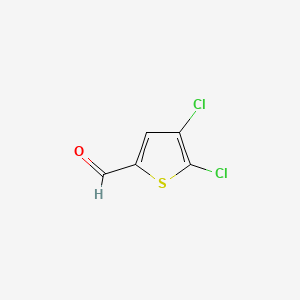
![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)
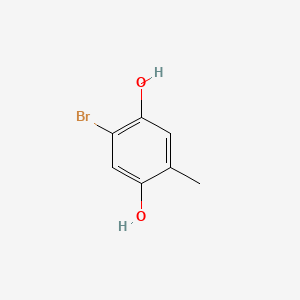
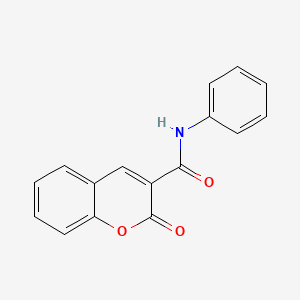
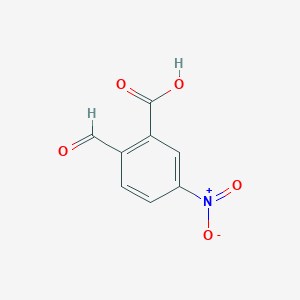
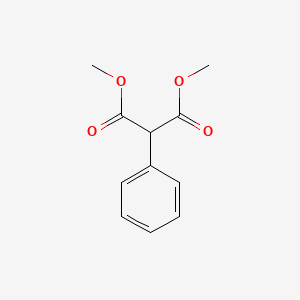
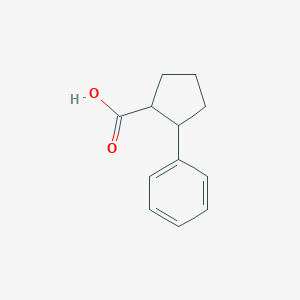

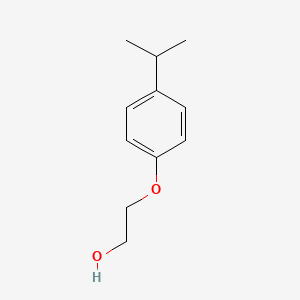
![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)
